molecular formula C14H12N2O4 B5531149 N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide CAS No. 524039-97-2

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B5531149
CAS RN: 524039-97-2
M. Wt: 272.26 g/mol
InChI Key: CWDWYCMZOIESOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide and its derivatives typically involves multiple steps, including the cyclization of specific precursors. For instance, a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives were synthesized to evaluate their serotonin-3 (5-HT3) receptor antagonistic activity, showcasing the relevance of the benzoxazine core in medicinal chemistry (Kawakita et al., 1992). Another study focused on the enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides, highlighting the importance of stereochemistry in the biological activity of these compounds (Breznik et al., 1998).

Molecular Structure Analysis

The molecular structure of these compounds is critical for their function as receptor antagonists. Structural analyses, including IR, 1H NMR spectroscopy, and X-ray analysis, have been conducted to determine the configuration and conformation of the benzoxazine derivatives, which are essential for their binding affinity and activity (Gein et al., 2017).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions that are pivotal for their pharmacological profiles. For example, the introduction of substituents at specific positions of the benzoxazine ring can significantly impact their serotonin-3 (5-HT3) receptor antagonistic activities (Kuroita et al., 1996). These chemical modifications play a crucial role in optimizing the compounds for better potency and selectivity.

Physical Properties Analysis

The physical properties of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide derivatives, such as solubility, melting point, and stability, are essential for their formulation and delivery. Although specific studies on these aspects were not highlighted in the initial search, these properties are typically investigated during the drug development process to ensure optimal bioavailability and efficacy.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interactions with biological targets, are fundamental for the therapeutic application of benzoxazine derivatives. The potent and selective inhibition of serotonin-3 (5-HT3) receptors by these compounds, as demonstrated in various studies, reflects their precise chemical interactions at the molecular level (Kawakita et al., 1992).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of anticancer activity . The substitution pattern around the nucleus and the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be contributory factors for anticancer activity .

Safety and Hazards

Based on the safety data sheet of a similar compound, N-(2-FURYLMETHYL)MALEIMIDE, it is harmful if swallowed and precautions should be taken to avoid dust formation and inhalation .

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13-8-20-12-4-3-9(6-11(12)16-13)14(18)15-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWYCMZOIESOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150285
Record name 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

CAS RN

524039-97-2
Record name 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524039-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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